4-(2-(4-Isopropylphenyl)acetyl)-3,3-dimethylpiperazin-2-one
Description
4-(2-(4-Isopropylphenyl)acetyl)-3,3-dimethylpiperazin-2-one is a piperazin-2-one derivative characterized by a six-membered piperazine ring substituted with two methyl groups at the 3,3-positions and an acetyl group linked to a 4-isopropylphenyl moiety at the 4-position. Its structural features, such as the rigid piperazin-2-one core and hydrophobic isopropylphenyl substituent, contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
3,3-dimethyl-4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)14-7-5-13(6-8-14)11-15(20)19-10-9-18-16(21)17(19,3)4/h5-8,12H,9-11H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCANGTIVVVKPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N2CCNC(=O)C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Isopropylphenyl)acetyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps, starting with the preparation of the isopropylphenyl acetyl intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Isopropylphenyl)acetyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(2-(4-Isopropylphenyl)acetyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-Isopropylphenyl)acetyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The compound is compared below with structurally related piperazine derivatives, focusing on substituent patterns, molecular weights, and pharmacological profiles.
Table 1: Structural and Molecular Comparison
Key Observations:
Core Modifications : The target compound and EP 1 763 351 B9 share the 3,3-dimethylpiperazin-2-one core, but the latter’s imidazo[1,2-b]pyridazine substituent increases molecular weight and likely enhances receptor binding specificity.
Substituent Impact : The 4-isopropylphenyl acetyl group in the target compound and analogs (e.g., Compounds 53 and 57 ) introduces hydrophobicity, which may improve membrane permeability compared to smaller substituents like the 4-fluorophenyl group in .
Biological Activity
4-(2-(4-Isopropylphenyl)acetyl)-3,3-dimethylpiperazin-2-one is a synthetic compound with potential biological activity. Its unique structure combines an isopropylphenyl group with a dimethylpiperazinone moiety, which may influence its interaction with biological targets. This article explores the compound's biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name : 3,3-dimethyl-4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-2-one
Structural Formula
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity through binding, leading to various physiological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby affecting metabolic pathways.
- Receptor Modulation : It could bind to receptors and alter their signaling pathways, influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent by inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.
- Neuroprotective Properties : Research indicates potential neuroprotective effects, which may be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antitumor Effects
A study conducted on cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Study 2: Anti-inflammatory Activity
In a murine model of inflammation, administration of the compound reduced markers of inflammation (e.g., TNF-alpha and IL-6) compared to control groups. This suggests its potential use in treating inflammatory diseases.
Study 3: Neuroprotection
Research involving neuronal cell cultures indicated that the compound protected against oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | Study 1 |
| Anti-inflammatory | Reduction in TNF-alpha and IL-6 levels | Study 2 |
| Neuroprotective | Decreased oxidative stress markers | Study 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
